molecular formula C24H22NO+ B12553512 N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium CAS No. 143329-32-2

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium

Cat. No.: B12553512
CAS No.: 143329-32-2
M. Wt: 340.4 g/mol
InChI Key: BURSDRFKVVEFNQ-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene moiety attached to a trimethylated anilinium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium typically involves the reaction of 4-(1-oxo-2-phenyl-1H-inden-3-yl)aniline with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and trimethylated anilinium compounds. Examples include:

  • N,N,N-Trimethyl-4-(1-oxo-2-phenyl-1H-inden-3-yl)anilinium methyl sulfate
  • N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an indene moiety with a trimethylated anilinium group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

143329-32-2

Molecular Formula

C24H22NO+

Molecular Weight

340.4 g/mol

IUPAC Name

trimethyl-[4-(3-oxo-2-phenylinden-1-yl)phenyl]azanium

InChI

InChI=1S/C24H22NO/c1-25(2,3)19-15-13-18(14-16-19)22-20-11-7-8-12-21(20)24(26)23(22)17-9-5-4-6-10-17/h4-16H,1-3H3/q+1

InChI Key

BURSDRFKVVEFNQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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